molecular formula C21H16N2O2 B4631373 N-(2-furylmethyl)-2-phenyl-4-quinolinecarboxamide CAS No. 5877-15-6

N-(2-furylmethyl)-2-phenyl-4-quinolinecarboxamide

Cat. No. B4631373
CAS RN: 5877-15-6
M. Wt: 328.4 g/mol
InChI Key: OYHXBMMYGNHLIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved. It often includes a reaction scheme illustrating the process .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography or NMR spectroscopy . The analysis would discuss the spatial arrangement of atoms and the lengths and types of chemical bonds.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .


Physical And Chemical Properties Analysis

This involves the study of properties like solubility, melting point, boiling point, optical activity, and reactivity. These properties can often be predicted based on the compound’s structure.

Mechanism of Action

Target of Action

The primary target of N-(furan-2-ylmethyl)-2-phenylquinoline-4-carboxamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

N-(furan-2-ylmethyl)-2-phenylquinoline-4-carboxamide interacts with EGFR, inhibiting its activity

Biochemical Pathways

EGFR is part of several key biochemical pathways, including the MAPK, Akt, and JNK pathways . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting EGFR, N-(furan-2-ylmethyl)-2-phenylquinoline-4-carboxamide can disrupt these pathways, potentially leading to reduced cell proliferation and increased cell death.

Pharmacokinetics

Similar compounds have been found to be metabolized by cytochrome p450 enzymes . This suggests that N-(furan-2-ylmethyl)-2-phenylquinoline-4-carboxamide may also be metabolized by these enzymes, which could affect its bioavailability and half-life.

Result of Action

The inhibition of EGFR by N-(furan-2-ylmethyl)-2-phenylquinoline-4-carboxamide can lead to a decrease in cell proliferation and an increase in cell death . This could potentially be beneficial in the treatment of cancers that are driven by overactive EGFR signaling.

Safety and Hazards

This section would discuss the compound’s toxicity, flammability, and environmental impact. It would also include precautions for handling and storing the compound .

Future Directions

This would discuss potential applications of the compound and areas for future research. This could involve its use in medicine, materials science, or as a building block for synthesizing other compounds .

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c24-21(22-14-16-9-6-12-25-16)18-13-20(15-7-2-1-3-8-15)23-19-11-5-4-10-17(18)19/h1-13H,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHXBMMYGNHLIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366896
Record name N-(furan-2-ylmethyl)-2-phenylquinoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-phenylquinoline-4-carboxamide

CAS RN

5877-15-6
Record name N-(furan-2-ylmethyl)-2-phenylquinoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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